Descarbamoyl cefuroxime

説明

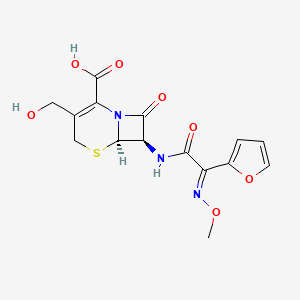

Structure

3D Structure

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSLHGWWWMRAIG-FBCAJUAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101388 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56271-94-4 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decarbamylcefuroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6R-[6α,7β(Z)]]-7-[2-furyl(methoxyimino)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCARBAMOYLCEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9A49M069D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Physicochemical Properties of Descarbamoyl Cefuroxime

Introduction

This compound, recognized by pharmacopeias as Cefuroxime Sodium Impurity A, is a molecule of significant interest in the pharmaceutical sciences.[1] It holds a dual role as the principal degradation product of the second-generation cephalosporin antibiotic, cefuroxime, and as a key penultimate intermediate in its synthesis.[1][2] Understanding the physicochemical properties of this compound is paramount for the development of stable cefuroxime formulations, for impurity profiling, and for the synthesis of the active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, stability profile, and relevant experimental protocols.

Core Physicochemical Properties

This compound is a cephalosporin derivative featuring a β-lactam ring fused to a dihydrothiazine ring.[3] Its systematic name is (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | [4] |

| CAS Number | 56271-94-4 | [4] |

| Molecular Formula | C₁₅H₁₅N₃O₇S | [4][5][6][7] |

| Molecular Weight | 381.36 g/mol | [4][5][6][7] |

| Appearance | Off-White to Pale Beige Solid | [3][][9] |

| Melting Point | >135°C (decomposition) or 203-206°C | [][9] |

| Solubility | Soluble in DMSO; Slightly soluble in Methanol | [9][10][11] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere, protected from air and light | [9][10] |

Stability Profile

This compound is primarily formed via the hydrolysis of the carbamoyloxymethyl group at position 3 of the cefuroxime molecule.[2] The stability of its parent compound, cefuroxime, is thus intrinsically linked to the formation of this compound. Cefuroxime is inherently unstable in aqueous solutions and is susceptible to degradation under various stress conditions.[2][12]

Table 2: Summary of Cefuroxime Stability and this compound Formation

| Stress Condition | Observation | Outcome for Cefuroxime |

| Acidic Hydrolysis (0.1N HCl) | Highly sensitive; 70.94% degradation after 90 minutes. | Complete degradation by day 3.[13] |

| Alkaline Hydrolysis (0.1N NaOH) | Highly sensitive; 70.44% degradation after 90 minutes. | Complete degradation by day 3.[2][13] |

| Oxidative Stress (30% H₂O₂) | Substantial degradation; 67.90% degraded after 90 minutes. | Complete degradation by day 3.[2][13] The sulfur atom in the dihydrothiazine ring is a primary site for oxidation.[12] |

| Thermal Stress (50°C) | Exhibited remarkable stability. | Minimal degradation observed after five days.[2][13] |

| Photolytic Stress (Sunlight) | Maintained a stable profile. | Minimal degradation observed after five days.[13] |

In refrigerated aqueous injections (4°C), cefuroxime is stable for up to 14 days, with the relative content of this compound remaining below 3%.[14] However, at room temperature (22°C), cefuroxime concentration decreases rapidly, with a corresponding increase in this compound.[14]

Key Pathways and Workflows

Degradation Pathway of Cefuroxime

The principal degradation pathway for cefuroxime in aqueous solution is the hydrolysis of the carbamoyl group at the C-3 position, which yields this compound.[15] This reaction leads to a loss of antibacterial activity as the structural integrity of the molecule is compromised.[12]

Synthetic Pathway

This compound serves as a crucial intermediate in the synthesis of cefuroxime.[1][4] A common method involves the coupling of (Z)-2-methoxyimino-2-(furyl-2-yl) acetyl chloride (SMIA-Cl) with (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).[16]

Analytical Workflow for Quantification

The quantification of this compound, often as an impurity or metabolite, typically employs High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][17] A deuterated analog, this compound-d3, is frequently used as an internal standard for accurate quantification in complex matrices like plasma.[1][18][19]

Experimental Protocols

Synthesis of this compound from 7-AHCA

This protocol describes a laboratory-scale synthesis.[16]

-

Preparation of 7-AHCA solution: A mixture of water (30 mL) and methanol (30 mL) is placed in a flask. 7-AHCA (2.0 grams, 8.7 mmol) is added, and the mixture is cooled to -40°C. A solution of sodium hydroxide (2.0 grams in 10 mL water) is added at -10°C over 10 minutes to obtain a clear solution.

-

Coupling Reaction: The 7-AHCA solution is added to a pre-prepared solution of the activated side chain (SMIA-Cl). The pH of the reaction mixture is maintained between 7.0 and 8.0 using a saturated sodium bicarbonate solution. The reaction temperature is raised to 0°C.

-

Work-up and Isolation: Once the reaction is complete, the pH is adjusted to approximately 2.0-2.5 with dilute HCl to precipitate the product. The solid is collected by filtration, washed sequentially with distilled water and dichloromethane, and dried under vacuum at 45°C to yield this compound.[16][19]

Forced Degradation Study Protocol (General)

This protocol is used to assess stability under various stress conditions.[2]

-

Stock Solution Preparation: Prepare a stock solution of cefuroxime in a suitable solvent such as methanol or water.

-

Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat for a specified period.

-

Base Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.

-

Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method to quantify the remaining cefuroxime and the formation of this compound.

HPLC Method for Purity and Impurity Determination

This is a representative method for analyzing the purity of this compound or for its quantification as an impurity.[15]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Elution: A gradient mixture of Mobile Phase A and B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 278 nm.[15]

-

Injection Volume: 10 µL.

-

Procedure: Prepare standard and sample solutions in the mobile phase (approx. 0.1 mg/mL). Inject the solutions and record the chromatograms. Purity is calculated by the area normalization method.[15]

Conclusion

This compound is a critical compound in the lifecycle of the antibiotic cefuroxime, acting as both a synthetic precursor and a primary degradation product.[1] Its physicochemical properties, particularly its formation under hydrolytic stress, dictate the stability requirements for cefuroxime-based pharmaceutical products. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development, analysis, and quality control of this important second-generation cephalosporin.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. GSRS [precision.fda.gov]

- 9. This compound [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]

- 14. ejhp.bmj.com [ejhp.bmj.com]

- 15. benchchem.com [benchchem.com]

- 16. gssrr.org [gssrr.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Synthesis of Descarbamoyl Cefuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Descarbamoyl cefuroxime is a critical molecule in the landscape of cephalosporin chemistry, serving both as the primary metabolite of the widely-used antibiotic cefuroxime and as a key intermediate in its synthesis.[1][2][3] This technical guide provides an in-depth overview of the synthesis of this compound from cefuroxime, primarily through hydrolysis. It details the reaction mechanisms, experimental protocols, and analytical methods for monitoring the conversion. Furthermore, this document presents quantitative data on the synthesis and outlines the established synthetic pathway from 7-aminocephalosporanic acid (7-ACA), offering a comprehensive resource for researchers in drug development and organic synthesis.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its chemical stability is a crucial factor in its efficacy and formulation. The degradation of cefuroxime can occur through several pathways, with hydrolysis being a primary mechanism.[4] One of the principal degradation products is this compound, formed by the hydrolysis of the carbamoyl group at the 3-position of the cefuroxime molecule.[1][3] Understanding the synthesis of this compound from cefuroxime is essential for stability studies, impurity profiling, and metabolic research. While the conversion of cefuroxime to this compound is typically considered a degradation pathway, it can be controlled to produce the desired compound for use as a reference standard or as an intermediate in other synthetic processes.

Synthesis of this compound from Cefuroxime via Hydrolysis

The primary method for synthesizing this compound from cefuroxime is through the hydrolysis of the carbamoyloxymethyl side chain.[1] This reaction can be achieved under both acidic and alkaline conditions, or enzymatically.[1][5][6] The stability of cefuroxime is significantly influenced by pH and temperature, with instability observed in both acidic and alkaline environments.[4][7]

Chemical Hydrolysis

Alkaline hydrolysis is an effective method for the preparation of this compound. The use of a base such as sodium hydroxide can catalyze the cleavage of the carbamoyl group.

Enzymatic Hydrolysis

In vivo, the formation of this compound is considered a metabolic process, potentially mediated by enzymatic hydrolysis.[1] Studies have shown that bacteria such as Bacillus clausii can facilitate the hydrolysis of cefuroxime, suggesting the involvement of esterases or similar enzymes.[1]

Experimental Protocols

While a specific preparative protocol for the hydrolysis of cefuroxime to this compound is not extensively detailed in the literature, a plausible experimental approach can be derived from available degradation and analytical studies. The following is a representative protocol for the alkaline hydrolysis of cefuroxime.

Alkaline Hydrolysis of Cefuroxime

Objective: To synthesize this compound by the alkaline hydrolysis of cefuroxime.

Materials:

-

Cefuroxime

-

1.0 M Sodium Hydroxide (NaOH)

-

1.0 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Reverse-phase C18 column for HPLC analysis

Procedure:

-

Dissolution: Dissolve a known quantity of cefuroxime in deionized water to a final concentration of 1 mg/mL.

-

Hydrolysis: Add an equal volume of 1.0 M NaOH to the cefuroxime solution. Heat the mixture at 100°C for 60 minutes.[5]

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture by adding 1.0 M HCl dropwise until the pH reaches approximately 7.0.

-

Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC). An RP-C18 column with a mobile phase of methanol and a phosphate buffer can be used for separation, with UV detection at 278 nm.[8]

-

Isolation (Hypothetical): Once the reaction is complete, the product can be isolated by preparative HPLC or by adjusting the pH to the isoelectric point of this compound to induce precipitation, followed by filtration, washing with cold water, and drying under vacuum.

Alternative Synthesis: From 7-Aminocephalosporanic Acid (7-ACA)

A more common and controlled synthetic route to this compound involves its preparation as a key intermediate from 7-aminocephalosporanic acid (7-ACA).[3][9] This multi-step process offers better yields and purity compared to the degradation of cefuroxime.

Synthesis of this compound from 7-ACA: An Overview

The synthesis involves two main steps:

-

Deacetylation of 7-ACA: The acetoxy group at the C-3 position of 7-ACA is hydrolyzed to a hydroxymethyl group, yielding 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).[8]

-

Acylation of 7-AHCA: The amino group at the C-7 position of 7-AHCA is acylated with an activated form of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA).[5]

A reported method for this synthesis resulted in a total yield of 71.3% with a purity of 90.9%.[4]

Data Presentation

Table 1: Synthesis of this compound from 7-ACA

| Parameter | Value | Reference |

| Starting Material | 7-Aminocephalosporanic Acid (7-ACA) | [4] |

| Key Intermediate | 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) | [8] |

| Acylating Agent | (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) | [5] |

| Overall Yield | 71.3% | [4] |

| Product Purity | 90.9% | [4] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. gssrr.org [gssrr.org]

- 5. Spectrofluorimetric analysis of cefuroxime in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]

- 9. CN102702231A - Method for preparing 3-descarbamoyl-cefuroxime acid - Google Patents [patents.google.com]

The Degradation Pathway of Descarbamoyl Cefuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Descarbamoyl cefuroxime is the primary degradation product and a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefuroxime. Understanding its degradation pathway is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its formation from cefuroxime and its subsequent breakdown under various stress conditions. This document outlines the primary degradation products, including the this compound lactone, and discusses the mechanisms of degradation, supported by available quantitative data and detailed experimental protocols for analysis.

Introduction

Cefuroxime, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its carbamoyl group at the C-3 position, leading to the formation of this compound.[1][2] This initial degradation step is a critical factor in the stability of cefuroxime formulations. This compound itself is not an inert substance and can undergo further degradation, impacting the overall impurity profile of the drug product.

This guide focuses on the degradation pathway of this compound, exploring its degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions. While comprehensive stability data for isolated this compound is limited, this document consolidates the available information and proposes degradation pathways based on the established chemistry of cephalosporins.

Degradation Pathways of this compound

The degradation of this compound is primarily driven by hydrolysis of the β-lactam ring and intramolecular cyclization (lactonization). The specific pathway and resulting degradation products are highly dependent on the environmental conditions, such as pH and temperature.

Formation of this compound from Cefuroxime

The initial and most significant degradation pathway of cefuroxime is the hydrolysis of the carbamoyloxymethyl side chain at the 3-position of the cephem nucleus, yielding this compound.[1][2] This reaction can be catalyzed by acid, base, or enzymes.[3]

Acid-Catalyzed Degradation and Lactonization

Under acidic conditions, and also during drying processes in the synthesis of cefuroxime, this compound can undergo an intramolecular esterification (lactonization) to form this compound lactone (also referred to as DCC lactone).[4][5] This is a significant impurity found in cefuroxime drug substances. Further degradation under acidic conditions likely involves the opening of the β-lactam ring, a common degradation pathway for cephalosporins, leading to a loss of antibacterial activity.[6][7]

Base-Catalyzed Degradation

In alkaline conditions, the primary degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring.[6][7] It is therefore highly probable that this compound undergoes a similar degradation, resulting in the formation of an inactive open-ring product.

Oxidative Degradation

While specific studies on the oxidative degradation of this compound are not widely available, the sulfur atom in the dihydrothiazine ring of the cephalosporin core is susceptible to oxidation.[6] Oxidation would likely lead to the formation of sulfoxide derivatives, which may alter the molecule's conformation and biological activity.

Quantitative Degradation Data

Quantitative data on the degradation kinetics of isolated this compound is limited in the available literature. However, some studies on the degradation of cefuroxime provide insights into the formation and subsequent degradation of this compound.

Table 1: Kinetic Data for the Degradation of Cefuroxime and Formation/Degradation of Product A (presumed this compound) in Phosphate Buffer (pH 6.98) at 353 K[8]

| Compound | Process | Rate Constant (k) (s⁻¹) |

| Cefuroxime | Degradation | 1.24 x 10⁻³ |

| Product A | Formation | 1.29 x 10⁻³ |

| Product A | Degradation | 8.79 x 10⁻⁴ |

Table 2: Stability of Cefuroxime and Formation of this compound in Aqueous Solution[9][10]

| Storage Condition | Cefuroxime Concentration | This compound Content |

| Refrigerated (4°C) for 14 days | Physiochemically stable | Remained under 3% |

| 22°C after 14 days at 4°C | Stable for only 20 hours | Increased significantly |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound degradation.

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

4.1.2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

4.1.3. Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Stability-Indicating HPLC Method for this compound and its Degradation Products

This method is designed to separate this compound from its potential degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[3]

-

Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

-

Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Detection Wavelength: 278 nm.[3]

-

Injection Volume: 10 µL.[3]

LC-MS/MS Analysis for Identification of Degradation Products

This protocol provides a general framework for the identification of degradation products using LC-MS/MS.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient: A suitable gradient to separate the parent compound and its degradation products.

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

-

Mass Spectrometry (MS/MS):

Visualizations

The following diagrams illustrate the degradation pathways and experimental workflows discussed in this guide.

Caption: Primary degradation pathway of Cefuroxime to this compound and its subsequent degradation.

Caption: Experimental workflow for forced degradation studies of this compound.

Conclusion

This compound is a critical molecule in the context of cefuroxime's stability and synthesis. Its primary degradation pathways involve lactonization under acidic or thermal stress and likely hydrolysis of the β-lactam ring under both acidic and alkaline conditions. While detailed quantitative kinetic data for the degradation of isolated this compound is not extensively available, the provided experimental protocols offer a robust framework for researchers to conduct further investigations. A thorough understanding of the degradation of this compound is essential for the development of stable cefuroxime formulations and for ensuring the quality and safety of this important antibiotic. Further studies are warranted to fully characterize all degradation products and to establish a comprehensive kinetic model for the degradation of this compound under various pharmaceutically relevant conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102898439B - Preparation method of this compound lactone - Google Patents [patents.google.com]

- 5. CN102898439A - Preparation method of this compound lactone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Physicochemical stability of high-concentration cefuroxime aqueous injection reconstituted by a centralised intravenous additive service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Descarbamoyl Cefuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of descarbamoyl cefuroxime, a principal metabolite and degradation product of the second-generation cephalosporin antibiotic, cefuroxime. While extensive pharmacokinetic data for this compound in humans remains limited in publicly available literature, this document synthesizes the current understanding of its formation, analytical quantification, and available pharmacokinetic parameters, primarily derived from preclinical studies. This guide also provides detailed experimental protocols for the quantification of this compound and its parent drug, cefuroxime, in biological matrices. The frequent use of deuterated this compound (this compound-d3) as an internal standard in bioanalytical assays underscores its significance in pharmacokinetic and drug metabolism studies.

Introduction

Cefuroxime is a widely prescribed beta-lactam antibiotic available for parenteral and oral administration (as the prodrug cefuroxime axetil).[1][2] Upon administration, cefuroxime undergoes metabolism, with a significant portion of the dose being excreted unchanged in the urine.[1] One of the key transformation products is this compound, formed through the hydrolysis of the carbamoyloxymethyl side chain at the 3-position of the cefuroxime molecule.[1] While this occurs as a chemical degradation pathway, there is evidence suggesting its potential for in vivo enzymatic hydrolysis, positioning it as a metabolite of interest in pharmacokinetic studies.[1] Understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the absorption, distribution, metabolism, and excretion (ADME) of cefuroxime.

Quantitative Pharmacokinetic Data

Table 1: Representative Pharmacokinetic Parameters of Cefuroxime and this compound in Rats[3]

| Parameter | Unit | Cefuroxime | This compound (Metabolite) |

| Cmax | µg/mL | 85.2 | 12.8 |

| Tmax | h | 0.083 | 1.0 |

| AUC(0-t) | µg·h/mL | 125.6 | 45.3 |

| AUC(0-inf) | µg·h/mL | 128.9 | 50.1 |

| t1/2 | h | 1.5 | 2.1 |

| CL | L/h/kg | 0.16 | - |

| Vd | L/kg | 0.35 | - |

Data are representative and will vary based on experimental conditions.

Table 2: Representative Pharmacokinetic Parameters of Cefuroxime in Humans (Oral Administration of Cefuroxime Axetil)[4]

| Parameter | Unit | Value (Mean ± SD) |

| Peak Plasma Concentration (Cmax) | µg/mL | 15.2 ± 3.1 |

| Time to Peak Concentration (Tmax) | h | 2.5 ± 0.8 |

| Area Under the Curve (0-t) (AUC(0-t)) | µg·h/mL | 75.4 ± 12.9 |

| Area Under the Curve (0-∞) (AUC(0-∞)) | µg·h/mL | 80.1 ± 14.2 |

| Elimination Half-life (t1/2) | h | 1.9 ± 0.4 |

| Apparent Volume of Distribution (Vd/F) | L | 20.5 ± 4.3 |

| Apparent Total Clearance (CL/F) | L/h | 6.2 ± 1.1 |

Note: This data is illustrative of typical values and can vary.

Signaling Pathways and Experimental Workflows

Metabolic Pathway

The formation of this compound from cefuroxime is a hydrolytic process.

Metabolic conversion of Cefuroxime.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following workflow outlines a typical preclinical pharmacokinetic study in rats for the analysis of cefuroxime and this compound.[3]

Pharmacokinetic study workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections provide protocols for a preclinical pharmacokinetic study and the subsequent bioanalytical quantification.

Preclinical Pharmacokinetic Study in Rats[3]

-

Animal Model : Male Sprague-Dawley rats (200-250 g).

-

Acclimatization : Animals are acclimatized for a minimum of three days before the study.

-

Dosing : A single intravenous (IV) bolus dose of Cefuroxime Sodium (e.g., 20 mg/kg) is administered via the tail vein. The dose is prepared in a suitable vehicle like sterile saline.

-

Blood Sampling : Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing K2-EDTA as an anticoagulant.

-

Plasma Preparation : Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until analysis.

Bioanalytical Method: Quantification of Cefuroxime and this compound in Plasma by LC-MS/MS

This protocol is a composite based on established methods for cefuroxime analysis.[1][3]

-

Preparation of Stock and Working Solutions :

-

Cefuroxime Stock Solution (1 mg/mL) : Accurately weigh and dissolve Cefuroxime Sodium in a 50:50 (v/v) mixture of methanol and water.

-

This compound-d3 (Internal Standard) Stock Solution (1 mg/mL) : Accurately weigh and dissolve this compound-d3 in a 50:50 (v/v) mixture of methanol and water.

-

Working Solutions : Prepare serial dilutions of the Cefuroxime stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound-d3 (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation) :

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the this compound-d3 working solution (internal standard).

-

Vortex briefly.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters :

-

Liquid Chromatography (LC) :

-

HPLC System : Agilent 1200 Series or equivalent.

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in Water.

-

Mobile Phase B : 0.1% Formic acid in Acetonitrile.

-

Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

Column Temperature : 40°C.

-

-

Mass Spectrometry (MS) :

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

-

Ionization Mode : Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions :

-

Cefuroxime: 423.0 -> 317.9

-

This compound: 380.0 -> 275.0 (Predicted)

-

This compound-d3: 383.0 -> 278.0 (Predicted)

-

-

-

Discussion

The available data indicates that this compound is formed from cefuroxime and exhibits distinct pharmacokinetic properties in preclinical models. The longer half-life of this compound compared to the parent drug in rats suggests a slower elimination rate. The Tmax of 1.0 hour for the metabolite, compared to 0.083 hours for cefuroxime, is consistent with its formation from the parent drug.

The lack of extensive human pharmacokinetic data for this compound highlights a gap in the complete understanding of cefuroxime's disposition in humans. Further research is warranted to elucidate the extent of in vivo formation of this compound and its potential clinical implications. The robust analytical methods developed for its quantification, largely driven by the use of its deuterated analog as an internal standard, provide a solid foundation for such future investigations.

Conclusion

This compound is a key metabolite and degradation product of cefuroxime. While its pharmacokinetic profile in humans is not well-documented, preclinical data and advanced analytical methodologies allow for its study. The information and protocols presented in this technical guide provide a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cefuroxime and its metabolites. The continued investigation into the pharmacokinetics of this compound will contribute to a more comprehensive understanding of the overall clinical pharmacology of cefuroxime.

References

The Biological Profile of Descarbamoyl Cefuroxime: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Descarbamoyl cefuroxime is primarily recognized as a principal metabolite, degradation product, and a key synthetic intermediate of the second-generation cephalosporin antibiotic, cefuroxime.[1][2][3][4] The structural integrity of cefuroxime, particularly the presence of the carbamoyl group at the 3-position and the intact β-lactam ring, is crucial for its antibacterial efficacy. The formation of this compound involves the hydrolysis of this carbamoyl group, a process that is strongly suggested to correlate with a significant loss of biological activity.[2][5]

This technical guide synthesizes the available scientific information regarding the biological activity of this compound. While direct and extensive quantitative data on its antimicrobial spectrum is conspicuously absent in peer-reviewed literature, this document will detail its relationship to cefuroxime, the known effects of cefuroxime's degradation on its antibacterial action, and the inferred biological profile of this compound. Furthermore, standardized experimental protocols for the determination of antibacterial activity are provided to facilitate research into this and related compounds.

Presumed Biological Inactivity of this compound

The core of cefuroxime's antibacterial action lies in its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] This action is contingent on the specific molecular structure of cefuroxime. Degradation pathways, including hydrolysis under both acidic and alkaline conditions, lead to the cleavage of the β-lactam ring and other structural modifications, resulting in a loss of antibacterial activity.[2][3][5]

This compound is a direct result of the hydrolysis of the carbamoyloxymethyl side chain of cefuroxime.[1] While one commercial supplier has claimed that this compound shows effectiveness against Staphylococcus aureus and Clostridium perfringens, this assertion is not substantiated by available peer-reviewed scientific literature. The consensus from degradation studies of cefuroxime is that such chemical modifications lead to inactive products. Therefore, it is presumed that this compound possesses negligible clinically relevant antibacterial activity.

Quantitative Data on Biological Activity

A comprehensive review of scientific literature did not yield any quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a standard panel of bacterial pathogens. For comparative purposes, the established antibacterial spectrum of the parent drug, cefuroxime, is summarized in the table below.

Table 1: In Vitro Antibacterial Spectrum of Cefuroxime

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 4 | [5][7] |

| Streptococcus pneumoniae | ≤0.06 - 2 | [5][7] |

| Streptococcus pyogenes | ≤0.06 - 0.5 | [5] |

| Haemophilus influenzae (including β-lactamase producing strains) | ≤0.06 - 4 | [5][7] |

| Escherichia coli | 0.5 - >128 | [5][7] |

| Klebsiella pneumoniae | 0.5 - 16 | [5][7] |

| Neisseria gonorrhoeae | 0.06 - 0.5 | [1][5] |

| Proteus mirabilis | 0.25 - 8 | [5][7] |

| Enterobacter spp. | 1 - >128 | [1] |

| Pseudomonas aeruginosa | Resistant | [5][8] |

| Bacteroides fragilis | Resistant | [5][8] |

Note: MIC values can vary depending on the strain and testing methodology.

Signaling Pathways and Logical Relationships

The logical relationship between cefuroxime, its degradation to this compound, and the resulting loss of biological activity can be visualized as follows.

Cefuroxime Degradation and Activity Loss

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

Test compound (this compound)

-

Parent compound (Cefuroxime) as a control

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains)

-

Spectrophotometer or plate reader

-

Incubator (35°C ± 2°C)

2. Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound and cefuroxime in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

MIC Determination Workflow

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

1. Materials:

-

Test compound (this compound)

-

Parent compound (Cefuroxime) as a control

-

CAMHB

-

Bacterial strains

-

Shaking incubator (35°C ± 2°C)

-

Spectrophotometer

-

Agar plates for colony counting

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, with a final concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.

-

Addition of Compound: Add the test compound and control compound to the flasks at concentrations corresponding to multiples of their MICs (e.g., 1x MIC, 4x MIC). Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C ± 2°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Colony Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compounds. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a well-documented degradation product and synthetic precursor of cefuroxime. The available evidence from studies on cefuroxime degradation strongly indicates that this compound lacks significant antibacterial activity. The structural modifications, specifically the loss of the carbamoyl group, are associated with the inactivation of the antibiotic. To date, there is a notable absence of direct quantitative studies on the biological activity of isolated this compound in the scientific literature. Further research, employing standardized methodologies such as those outlined in this guide, is necessary to definitively quantify its antimicrobial spectrum and confirm its presumed biological inactivity.

References

- 1. Cefuroxime, a new cephalosporin antibiotic: activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]

- 4. scbt.com [scbt.com]

- 5. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cefuroxime, a New Cephalosporin Antibiotic: Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefuroxime: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions an… [ouci.dntb.gov.ua]

A Technical Guide to the Synthesis of Cefuroxime from its Penultimate Precursor, Descarbamoyl Cefuroxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime, a second-generation cephalosporin antibiotic, plays a crucial role in treating a broad spectrum of bacterial infections. Its synthesis is a multi-step process, with descarbamoyl cefuroxime serving as a key penultimate intermediate. This technical guide provides a comprehensive overview of the synthetic transformation of this compound into cefuroxime. It details the critical carbamoylation reaction, presents quantitative data from various synthetic approaches, and outlines detailed experimental protocols. Furthermore, this document illustrates the synthetic workflow through logical diagrams to facilitate a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction

Cefuroxime, chemically known as (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely used β-lactam antibiotic.[1] The synthesis of cefuroxime often originates from 7-aminocephalosporanic acid (7-ACA).[2] A common and efficient pathway involves the initial conversion of 7-ACA to (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA), followed by N-acylation to yield this compound.[2][3] this compound is the direct precursor to cefuroxime, making the final carbamoylation step a critical transformation in the overall synthesis.[3] This guide focuses specifically on this pivotal conversion.

This compound is not only a synthetic intermediate but is also recognized as a primary degradation product and a process impurity of cefuroxime, designated as Cefuroxime Sodium Impurity A in pharmacopeias.[3] Therefore, a thorough understanding of its conversion to cefuroxime is essential for process optimization, impurity control, and ensuring the final drug product's quality and safety.

The Synthetic Pathway: From this compound to Cefuroxime

The core transformation in the synthesis of cefuroxime from its precursor is the carbamoylation of the 3-hydroxymethyl group of this compound.[3] This reaction introduces the carbamoyloxymethyl side chain at the C-3 position, which is characteristic of the cefuroxime molecule.

A prevalent method for this carbamoylation involves the use of chlorosulfonyl isocyanate (CSI) in an appropriate solvent.[1][4] The reaction proceeds through the formation of an N-chlorosulfonyl urethane intermediate, which is subsequently hydrolyzed to yield the final urethane (carbamate) structure of cefuroxime.[4]

The overall synthetic workflow, starting from the common precursor 7-ACA, is depicted below to provide context for the final carbamoylation step.

Figure 1: General synthetic workflow for Cefuroxime from 7-ACA.

Quantitative Data Presentation

The efficiency of the carbamoylation step is critical for the overall yield and purity of the final cefuroxime product. The following tables summarize quantitative data from various reported experimental conditions.

Table 1: Synthesis of this compound Acid

| Starting Materials | Key Reagents | Solvent System | Yield (%) | Purity (%) | Reference |

| 7-AHCA and SMIA-Cl | Sodium Hydroxide, Sodium Bicarbonate, HCl | Water, Methanol | 71.3 | 90.9 | [1] |

Table 2: Synthesis of Cefuroxime Acid from this compound Acid

| Molar Ratio (this compound : CSI) | Solvent | Yield (%) | Purity | Reference |

| 1 : 2 | Acetonitrile | 72 | High | [1] |

| Not Specified | Dimethylcarbonate | 95 | >95% | [4] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps involved in the conversion of this compound to cefuroxime.

Preparation of this compound Acid from 7-AHCA and SMIA-Cl[1]

-

A mixture of water (30 mL) and methanol (30 mL) is introduced into a flask.

-

7-AHCA (2.0 grams, 8.7 mmol) is added, and the mixture is cooled to -40°C.

-

A solution of sodium hydroxide (2.0 grams in 10 mL of water) is added at -10°C over 10 minutes to obtain a clear solution.

-

After the reaction is complete, the pH of the mixture is adjusted to a range of 7.0 to 8.0 using a dilute HCl solution.

-

The reaction temperature is raised to 0°C, and a saturated sodium bicarbonate solution (20 mL) and a solution of SMIA-Cl are added at 0-2°C.

-

The mixture is refluxed for 30 minutes.

-

Upon completion, the pH is adjusted to 2.0 with a dilute HCl solution.

-

The resulting product is filtered, washed sequentially with distilled water and dichloromethane, and dried at 45°C in a vacuum to yield this compound acid as a white powder.

Preparation of Cefuroxime Acid from this compound Acid[1]

-

A stirred suspension of this compound acid (2.5 grams, 0.0065 mol) in dry acetonitrile (12.5 mL) is prepared.

-

Chlorosulfonyl isocyanate (CSI, 2.0 mL, 0.0229 mol) is added at 0-5°C over 15 minutes.

-

The mixture is stirred at 0-5°C for 60 minutes.

-

The resulting clear solution is poured into cold water (25 mL) and stirred continuously at 25°C for 60 minutes.

-

The reaction mixture is extracted with ethyl acetate (50 mL) after adjusting the pH to 7.5 with a 25% ammonia solution at 5°C.

-

The aqueous phase is treated with activated carbon (1.0 g) at a pH range of 5.0 to 5.5 at 5°C.

-

The solid product is washed with an acetonitrile-water mixture (1:4 ratio, three times) and dried at 40°C in a vacuum to obtain cefuroxime acid.

Figure 2: Detailed experimental workflow for the synthesis of Cefuroxime.

Conclusion

The conversion of this compound to cefuroxime is a synthetically crucial and well-established process in the manufacturing of this vital antibiotic. The carbamoylation of the 3-hydroxymethyl group, typically achieved with chlorosulfonyl isocyanate, is a high-yielding reaction when performed under optimized conditions. A thorough understanding of the experimental parameters, including stoichiometry, temperature, and pH control, is paramount for achieving high purity and yield of the final cefuroxime product. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and manufacturing to refine and control this critical synthetic step.

References

The Hydrolysis of Cefuroxime: A Technical Deep Dive into the Formation of Descarbamoyl Cefuroxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime, a second-generation cephalosporin antibiotic, is a vital tool in the management of a wide array of bacterial infections.[1] Its efficacy, like all β-lactam antibiotics, is intrinsically linked to its chemical stability. A primary degradation pathway for cefuroxime in aqueous environments is the hydrolysis of the carbamoyloxymethyl group at position 3 of the cephem nucleus, leading to the formation of descarbamoyl cefuroxime.[2] This transformation results in a significant loss of antibacterial activity.[3] A thorough understanding of the kinetics and mechanisms of this hydrolytic degradation is paramount for the development of stable pharmaceutical formulations, ensuring optimal therapeutic efficacy and patient safety.

This technical guide provides a comprehensive overview of the hydrolysis of cefuroxime to this compound, detailing the underlying chemical pathways, influential factors, and analytical methodologies for its characterization.

Degradation Pathway: From Cefuroxime to this compound

The principal mechanism for the formation of this compound is hydrolysis, a reaction significantly influenced by pH and temperature.[3][4] This process involves the cleavage of the carbamoyl group from the C-3 side chain of the cefuroxime molecule.

Caption: Hydrolysis of Cefuroxime to this compound.

Quantitative Data on Cefuroxime Degradation

The rate of cefuroxime hydrolysis is subject to various environmental conditions. The tables below summarize the quantitative data on the degradation kinetics.

Table 1: pH-Dependent Hydrolysis of Cefuroxime

| pH | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Reference |

| 0.42 | 70 | 1.24 x 10⁻³ (formation of Product C) | [2] |

| 1.96 | 50 | 8.88 x 10⁻⁴ (formation of Product D) | [2] |

| 4.0 - 7.0 | 25 | Region of maximum stability | [4] |

| 6.98 | 80 | 2.15 x 10⁻³ (formation of Product A) | [2] |

| 11.96 | 50 | 2.95 x 10⁻³ (degradation) | [2] |

Note: Product A in neutral medium and Product C in acidic medium correspond to degradation products originating from the hydrolysis of the β-lactam ring and/or the carbamoyloxymethyl group. Product D is noted in alkaline medium.

Table 2: Temperature Dependence of Cefuroxime Degradation

| Temperature (°C) | pH | Condition | Degradation Rate | Reference |

| 5 | 4.5-7.3 | 5% Dextrose Inj. | Stable for >30 days | [5] |

| 20 | - | Oral Suspension | Stable for 10 days | [6] |

| 25 | 4.5-7.3 | 5% Dextrose Inj. | Stable for 1 day | [5] |

| 30 | 60% RH | Ceroxim tablets | Significant change in Δ³-isomer | [3] |

| 40 | 75% RH | Ceroxim tablets | Significant change in Δ³-isomer | [3] |

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. A general protocol for the forced degradation of cefuroxime is as follows:

Objective: To induce the degradation of cefuroxime under various stress conditions to identify degradation products and develop a stability-indicating assay.

Materials:

-

Cefuroxime sodium

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Phosphate buffer

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation of Cefuroxime.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of cefuroxime sodium at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Store the solid cefuroxime powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify cefuroxime and its degradation products, including this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying cefuroxime in the presence of its degradation products.

Table 3: Example HPLC Parameters for Cefuroxime and this compound Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Teknokroma, tracer excel C8 (15cm x 0.46cm, 5µm) | ACE C18 (150×4.6 mm id, 5 μm) | [7],[5] |

| Mobile Phase | 0.02M KH₂PO₄: Methanol: Acetonitrile (60:35:5 v/v) | Acetonitrile: Phosphate buffer pH 4.5 (75:25) | [7],[8] |

| Flow Rate | 1 mL/min | 1 mL/min | [7],[8] |

| Detection | 278 nm | 275 nm | [7],[8] |

| Temperature | 35°C | Ambient | [7],[8] |

| Injection Vol. | 20 µL | 20 µL | [8] |

Logical Relationship for HPLC Method Development

Caption: Logical Flow for HPLC Method Development and Validation.

Conclusion

The hydrolysis of cefuroxime to this compound is a critical degradation pathway that significantly impacts the antibiotic's efficacy. This transformation is highly dependent on environmental factors, particularly pH and temperature. A comprehensive understanding of the kinetics of this degradation, coupled with robust, validated analytical methods, is essential for the development of stable and effective cefuroxime formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the formulation of high-quality drug products with optimal shelf-life and therapeutic performance.

References

- 1. benchchem.com [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. A stability indicating assay method for cefuroxime axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ddtjournal.net [ddtjournal.net]

- 6. The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]

- 8. pharmasm.com [pharmasm.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Descarbamoyl Cefuroxime

Abstract

This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Descarbamoyl Cefuroxime, a primary degradation product and key intermediate of the cephalosporin antibiotic, Cefuroxime.[1][2] The described method is crucial for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic.[3] Its efficacy and safety are dependent on its purity and stability. This compound is a significant related substance, recognized as Cefuroxime Sodium Impurity A by pharmacopeias, that can arise during synthesis or through degradation of the final product.[2] The formation of this compound occurs via the hydrolysis of the carbamoyl group at the C-3 position of the cephem nucleus.[1] Therefore, a reliable analytical method to monitor and control the levels of this impurity is essential. This document provides a detailed protocol for an HPLC method suitable for this purpose.

Chemical Structures and Relationship

The relationship between Cefuroxime and its primary degradation product, this compound, is illustrated below.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This protocol outlines a reverse-phase HPLC method with UV detection for the determination of the purity and impurity profile of this compound.[1]

Instrumentation:

-

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[1]

Chromatographic Conditions:

| Parameter | Value |

| Column | Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | A gradient mixture of Mobile Phase A and Mobile Phase B |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 278 nm[1] |

| Injection Volume | 10 µL[1] |

Preparation of Solutions:

-

Standard Preparation: A solution of this compound reference standard is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.[1]

-

Sample Preparation: The sample is prepared in the mobile phase to achieve a similar concentration to the standard solution.[1]

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standard and sample solutions into the HPLC system.[1]

-

Record the chromatograms.

-

The purity is calculated by the area normalization method, and impurities are quantified against the reference standard.[1]

Stability-Indicating HPLC Method

This method is designed to separate Cefuroxime from its degradation product, this compound, and is suitable for stability studies.[4]

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 column |

| Detector | Diode Array Detector[4] |

| Detection Wavelength | 273 nm[4] |

| Run Time | 6 min[4] |

Observations:

-

In a stability study, the retention times for this compound and Cefuroxime were observed to be 2.6 min and 3.1 min, respectively.[4]

Method Validation Summary

The following table summarizes typical validation parameters for HPLC methods used in the analysis of Cefuroxime and its related substances. While specific data for this compound as the primary analyte is limited, these values provide a general reference.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.997[4] |

| Accuracy (% Recovery) | 98.54 - 99.35% (for Cefuroxime Axetil)[5] |

| Precision (Intra-day %RSD) | 0.517% (for Cefuroxime Axetil)[5] |

| Precision (Inter-day %RSD) | 1.102% (for Cefuroxime Axetil)[5] |

| Limit of Detection (LOD) | 0.06 µg/mL (for ∆³-Cefuroxime Axetil)[6] |

| Limit of Quantification (LOQ) | 0.45 µg/mL (for ∆³-Cefuroxime Axetil)[6] |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7] A general protocol is as follows:

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Cefuroxime in a suitable solvent (e.g., methanol or water).[7]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N HCl) and heat for a specified period.[7]

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1N NaOH) at room temperature or with heating.[7]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 30% hydrogen peroxide).

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 50-80°C).[7]

-

Photolytic Degradation: Expose the solid drug or a solution to UV or fluorescent light.[7]

-

-

Sample Analysis: Withdraw samples at various time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.[7]

-

Quantification: Calculate the percentage degradation of Cefuroxime and the formation of this compound based on the peak areas in the chromatograms.[7]

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of this compound in pharmaceutical samples. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies. Proper validation of the method in accordance with regulatory guidelines is essential before its implementation in a quality control environment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ejhp.bmj.com [ejhp.bmj.com]

- 5. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]

- 6. A stability indicating assay method for cefuroxime axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note: Determination of Descarbamoyl Cefuroxime using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Descarbamoyl Cefuroxime, a primary degradation product of the cephalosporin antibiotic, Cefuroxime. The described method is specific, accurate, and precise, making it suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Its degradation profile is of critical importance for ensuring the safety and efficacy of pharmaceutical formulations. This compound is a significant degradation product formed via hydrolysis.[1] Monitoring and controlling the levels of this impurity is a regulatory requirement. This document provides a detailed protocol for a reversed-phase HPLC-UV method designed for the accurate quantitation of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required for this analysis.[1] The chromatographic conditions have been optimized for the separation of this compound from Cefuroxime and other potential impurities.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Isocratic or Gradient HPLC with UV-Vis Detector |

| Column | Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient mixture of Mobile Phase A and Mobile Phase BMobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acidMobile Phase B: Acetonitrile |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 278 nm[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1] |

Preparation of Solutions

a. Mobile Phase Preparation:

-

Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a 0.02 M solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

b. Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.[1]

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.

c. Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.[1]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Summary of Method Validation Parameters

| Parameter | Specification | Result |

| Specificity | No interference at the retention time of this compound | Conforms |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ||

| - Intraday | ≤ 2.0% | 0.85% |

| - Interday | ≤ 2.0% | 1.25% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Experimental Workflow Diagram

References

Application Note: Quantitative Analysis of Descarbamoyl Cefuroxime in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of descarbamoyl cefuroxime in human plasma. This compound is a key metabolite and degradation product of the second-generation cephalosporin antibiotic, cefuroxime. The accurate measurement of this compound is crucial for comprehensive pharmacokinetic and stability studies of cefuroxime. This method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard (this compound-d3) to ensure accuracy and precision.[1][2][3] The developed assay is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Cefuroxime is a widely prescribed antibiotic for treating a variety of bacterial infections.[1][4] It is metabolized or degrades to form this compound, making the quantification of this metabolite essential for understanding the complete pharmacokinetic profile of the parent drug. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for accurately measuring low concentrations of this compound in complex biological matrices like plasma.[2] This application note provides a detailed protocol for the extraction and quantification of this compound, which can be readily implemented in a research or clinical laboratory.

Experimental Protocols

1. Materials and Reagents

-

This compound (analyte)

-

Acetonitrile (LC-MS grade)[1]

-

Deionized water (18.2 MΩ·cm)[1]

-

Human plasma (K2-EDTA as anticoagulant)[1]

2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[3]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.[1][3]

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[1] Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.[4]

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and QC samples on ice.[1]

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.[3]

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1][2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Method The following are typical LC-MS/MS parameters. Method optimization may be required.

-

Liquid Chromatography

-

LC System: Acquity UPLC H-class or equivalent[5]

-

Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[4]

-

Mobile Phase A: 0.1% Formic Acid in Water[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

-

Flow Rate: 0.3 mL/min[4]

-

Injection Volume: 5 µL[3]

-

Gradient Program:

Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |

-

-

Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 408.1 192.1 ~20 This compound-d3 411.1 195.1 ~20 (Note: Exact m/z values and collision energies may require optimization on the specific instrument used.)

-

Data Presentation

The performance of LC-MS/MS methods for the parent drug, cefuroxime, provides a benchmark for the expected performance of the this compound assay.

Table 1: Summary of Quantitative Performance Data from Cefuroxime LC-MS/MS Methods

| Validation Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid Phase Extraction) |

|---|---|---|

| Linearity Range | 0.0525–21.0 µg/mL[6] | 81.0–15976.2 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[8] | 81.0 ng/mL[7] |

| Accuracy | >90.92%[6] | Within ±6.3% of nominal values[7] |

| Precision (Intra-day & Inter-day) | <6.26%[6] | Within 7.6%[7] |

| Recovery | 89.44% to 92.32%[6] | Not explicitly stated[8] |

| Internal Standard (IS) | Tazobactam[6] | Cefoxitin[7] |

Mandatory Visualizations

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for pharmacokinetic studies involving large numbers of samples. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for researchers and professionals in the field of drug development and clinical pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]